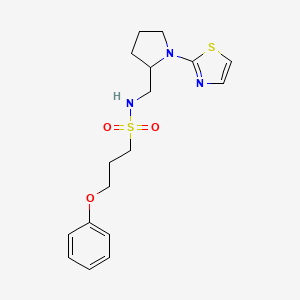

3-phenoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide

描述

属性

IUPAC Name |

3-phenoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S2/c21-25(22,13-5-11-23-16-7-2-1-3-8-16)19-14-15-6-4-10-20(15)17-18-9-12-24-17/h1-3,7-9,12,15,19H,4-6,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYUCFPEQBBYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)CCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with a thiazole ring, such as this one, have been found to interact with a variety of biological targets, including enzymes and receptors. For instance, some thiazole derivatives have been found to target PI3Kα/HDAC6, which are considered promising targets for cancer therapy.

Mode of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways and enzymes, potentially activating or inhibiting them. For example, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

生物活性

3-Phenoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A phenoxy group, which is known for enhancing lipophilicity and biological activity.

- A thiazole moiety, which contributes to various biological activities including antimicrobial and anticonvulsant effects.

- A pyrrolidine ring, which is often associated with neuroactive properties.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have been evaluated in various seizure models:

| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| 1 | scPTZ | 18.4 | 170.2 | 9.2 |

| 2 | MES | 24.38 | 88.23 | 3.6 |

These results suggest that the thiazole and pyrrolidine components significantly enhance anticonvulsant activity through various mechanisms, including modulation of neurotransmitter systems .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Thiazole derivatives have been shown to possess activity against a range of pathogens, including bacteria and fungi. The phenoxy group enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Ion Channel Modulation : Similar compounds have been reported to interact with ion channels, particularly those involved in neurotransmission, thereby influencing seizure activity.

- Enzyme Inhibition : Some thiazole derivatives act as inhibitors of key enzymes involved in cellular processes, which can lead to increased cytotoxicity in cancer cells.

- Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways relevant to its biological effects .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Anticonvulsant Studies : In a study involving thiazole-containing compounds, it was found that structural modifications could significantly alter their anticonvulsant efficacy. The presence of electron-withdrawing groups on the phenyl ring was correlated with enhanced activity against seizures .

- Cytotoxicity Assessments : Research has shown that certain thiazole derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity. For example, one study reported an IC50 of 0.33 μM for a thiazole derivative against breast cancer cells .

- Microbial Studies : Compounds structurally similar to the target compound have demonstrated significant antimicrobial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

科学研究应用

Anticonvulsant Properties

The compound has been studied for its anticonvulsant activity, particularly in the context of epilepsy treatment. Research indicates that thiazole derivatives, similar to the structure of 3-phenoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide, exhibit significant anticonvulsant effects.

Case Study: Structure-Activity Relationship (SAR)

A study on thiazole-integrated pyrrolidinone analogues demonstrated promising anticonvulsant activities. For instance, one analogue showed a median effective dose (ED50) of 18.4 mg/kg in the maximal electroshock seizure test (MES), indicating strong protective effects against seizures . The structure of these compounds plays a crucial role in their activity, highlighting the importance of specific substituents on the thiazole and pyrrolidine rings.

Anti-inflammatory Effects

In addition to its anticonvulsant properties, this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit inflammatory pathways effectively.

Other Therapeutic Potentials

The versatility of thiazole derivatives extends beyond anticonvulsant and anti-inflammatory applications. They have been investigated for their roles in cancer therapy and as modulators of ion channels.

Ion Channel Modulation

Research indicates that compounds similar to this compound can influence voltage-gated sodium channels, which are critical targets in pain management and seizure control. Studies show that certain derivatives transition sodium channels into a slow-inactivated state, providing insights into their potential use as analgesics or in treating neurological disorders .

化学反应分析

Sulfonamide Group Reactivity

The sulfonamide (-SO2NH-) group participates in acid-base reactions and nucleophilic substitutions . Key findings:

-

Protonation/Deprotonation : The sulfonamide nitrogen (pKa ~10–12) undergoes deprotonation under basic conditions (e.g., DBU, Et3N), forming a reactive intermediate for further functionalization .

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., THF, DMF) to form N-substituted derivatives. For example:

Thiazole Ring Modifications

The thiazole moiety undergoes electrophilic aromatic substitution and ring-opening reactions :

-

Halogenation : Bromination at the 5-position of the thiazole ring occurs under mild conditions (e.g., NBS in DCM) .

-

Nucleophilic Attack : The thiazole sulfur reacts with strong nucleophiles (e.g., Grignard reagents) to open the ring, forming thiol intermediates .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, DCM, 0°C → RT | 5-Bromo-thiazole derivative | 72% | |

| Ring-opening | RMgX, THF, -78°C | Thiol intermediate | 58% |

Pyrrolidine Functionalization

The pyrrolidine ring participates in cycloadditions and Mannich reactions :

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides in toluene at 110°C to form isoxazolidine-fused derivatives .

-

Mannich Reaction : Forms tertiary amines when treated with formaldehyde and secondary amines (e.g., morpholine) .

Phenoxy Group Transformations

The phenoxy linker undergoes O-alkylation and cleavage :

-

Mitsunobu Reaction : Converts the phenoxy group to aryl ethers using alcohols and DIAD/TPP.

-

Acidic Cleavage : HBr in acetic acid cleaves the ether bond, yielding phenol and propane sulfonamide fragments.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings :

-

Suzuki Reaction : Palladium-catalyzed coupling with aryl boronic acids modifies the phenoxy group (Pd(OAc)2, Xantphos, Cs2CO3, dioxane, 100°C) .

-

Buchwald-Hartwig Amination : Introduces amino groups via Pd-mediated coupling with amines .

Hypothetical Reactivity

Based on structural analogs:

-

Sulfonamide Hydrolysis : Acidic/basic hydrolysis could yield sulfonic acid derivatives, though no experimental data exists for this compound.

-

Thiazole-Ligand Complexation : Potential to coordinate transition metals (e.g., Cu²⁺) via thiazole nitrogen .

Industrial Optimization

Scale-up reactions prioritize:

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into two groups based on the provided evidence:

Urea Derivatives with Thiazole-Piperazine Cores ()

A series of urea-linked compounds (e.g., 11a–11o ) share the thiazole heterocycle and a piperazine backbone. Key differences include:

- Core structure : The target compound uses a sulfonamide linker and pyrrolidine, whereas 11a–11o employ urea (-NHCONH-) and piperazine.

- Substituents: The urea derivatives feature diverse aryl groups (e.g., chloro, fluoro, trifluoromethyl) on the phenyl ring, influencing lipophilicity and electronic properties. In contrast, the target compound’s phenoxy group may enhance metabolic stability.

- Molecular weight : The urea derivatives range from 466.2 to 602.2 g/mol (ESI-MS [M+H]+), while the target compound’s estimated molecular weight is ~420–450 g/mol (based on structural formula).

Table 1: Comparison with Urea Derivatives ()

| Compound | Core Structure | Key Substituents | Molecular Weight ([M+H]+) | Yield (%) |

|---|---|---|---|---|

| 11a | Urea, thiazole-piperazine | 3-Fluorophenyl | 484.2 | 85.1 |

| 11d | Urea, thiazole-piperazine | 4-Trifluoromethylphenyl | 534.1 | 85.3 |

| Target | Sulfonamide, thiazole-pyrrolidine | Phenoxy, pyrrolidine | ~430 (estimated) | N/A |

The urea derivatives exhibit high synthetic yields (>83%), suggesting efficient coupling reactions . The target compound’s sulfonamide group may offer superior solubility compared to urea, though this requires experimental validation.

Sulfonamide-Containing Thiazinones ()

Thiazinone-sulfonamide hybrids synthesized via chlorosulfonyl isocyanate (CSI) and amine reactions share the sulfonamide motif but differ in core heterocycles (1,3-thiazin-2-one vs. thiazole-pyrrolidine).

常见问题

Basic: What are the key synthetic strategies for synthesizing 3-phenoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide?

The synthesis of this compound involves multi-step reactions, typically including:

- Sulfonamide formation : Coupling a sulfonyl chloride with an amine-containing intermediate (e.g., pyrrolidine-methyl-thiazole derivative) under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF .

- Thiazole ring construction : Cyclization using thiourea or thioamides with α-haloketones, often catalyzed by HCl or H₂SO₄ .

- Pyrrolidine functionalization : Introducing the thiazol-2-yl group via nucleophilic substitution or transition metal-catalyzed coupling .

Reaction monitoring via TLC and purification via column chromatography are critical .

Basic: Which analytical techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR to verify sulfonamide linkage, aromatic protons, and stereochemistry of the pyrrolidine-thiazole moiety .

- HPLC-MS : For purity assessment (>95%) and molecular weight confirmation .

- X-ray crystallography : To resolve ambiguous stereochemistry in the pyrrolidine ring or sulfonamide orientation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonamide coupling efficiency, while ethanol/methanol improve cyclization steps .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of thiazole rings .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during sulfonylation .

Computational tools (e.g., quantum chemical reaction path searches) can predict optimal conditions .

Advanced: How to resolve contradictions in reported biological activity data?

- Dose-response profiling : Re-evaluate activity across a broader concentration range to identify non-linear effects .

- Receptor binding assays : Use radiolabeled ligands to confirm target engagement (e.g., cannabinoid or kinase receptors) .

- Structural analogs : Compare activity with derivatives lacking the phenoxy or thiazole groups to isolate functional contributions .

Advanced: What computational methods predict reactivity and regioselectivity?

- Density Functional Theory (DFT) : Models sulfonamide bond formation and thiazole ring cyclization energetics .

- Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes or receptors) .

- Machine learning : Trains models on existing sulfonamide reaction datasets to forecast optimal reagents .

Basic: What in vitro assays are suitable for initial biological screening?

- Enzyme inhibition assays : Test against kinases, proteases, or cytochrome P450 isoforms using fluorogenic substrates .

- Cellular cytotoxicity : MTT or resazurin assays in cancer/hepatic cell lines .

- Membrane permeability : Caco-2 monolayer assays to assess drug-likeness .

Advanced: How to design structure-activity relationship (SAR) studies?

- Functional group variation : Synthesize analogs with modified phenoxy (e.g., halogenated) or sulfonamide substituents .

- Stereochemical analysis : Compare enantiomers (via chiral HPLC) to determine configuration-dependent activity .

- Pharmacophore mapping : Identify critical hydrogen-bonding (sulfonamide oxygen) or π-π stacking (thiazole) interactions .

Advanced: How to address solubility discrepancies in different solvents?

- Co-solvent systems : Use DMSO-water mixtures for in vitro assays; adjust pH to enhance aqueous solubility .

- Salt formation : Prepare sodium or hydrochloride salts of the sulfonamide group .

- Surfactant-assisted dispersion : Polysorbate-80 or PEG for in vivo studies .

Basic: What stability studies are required under varying storage conditions?

- Thermal stability : Accelerated degradation studies at 40–60°C to identify decomposition products via LC-MS .

- Photostability : Expose to UV light (ICH Q1B guidelines) to assess thiazole or phenoxy group sensitivity .

- Hydrolytic stability : Test in buffers (pH 1–10) to evaluate sulfonamide hydrolysis .

Advanced: How to troubleshoot purification challenges in multi-step synthesis?

- HPLC method optimization : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .

- Crystallization screening : Explore solvent pairs (e.g., ethyl acetate/hexane) for polymorph control .

- Ion-exchange chromatography : Separate charged intermediates (e.g., protonated amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。